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Compound of Interest

Compound Name: Tris(trimethylsilyl) phosphate

Cat. No.: B1206849 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR)

spectral data for tris(trimethylsilyl) phosphate. It is intended to serve as a valuable resource

for researchers and professionals in drug development and related scientific fields who utilize

this compound in their work. This document presents quantitative NMR data in a clear, tabular

format, details the experimental protocols for data acquisition, and includes visualizations to

illustrate key concepts and workflows.

Introduction to Tris(trimethylsilyl) phosphate
Tris(trimethylsilyl) phosphate, with the chemical formula C9H27O4PSi3, is an organosilicon

and organophosphate compound.[1] It serves as a versatile reagent in organic synthesis and

has applications in various research areas. A thorough understanding of its spectral

characteristics is crucial for its identification, purity assessment, and for monitoring its

reactions. This guide focuses on the multinuclear NMR data, including ¹H, ¹³C, ³¹P, and ²⁹Si

NMR spectroscopy.

Quantitative NMR Spectral Data
The following tables summarize the key quantitative NMR spectral data for tris(trimethylsilyl)
phosphate. This information has been compiled from various spectral databases and literature

sources.
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Table 1: ¹H NMR Spectral Data

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

~0.2-0.4 Singlet - 27H Si(CH₃)₃

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Multiplicity Assignment

~1.0-2.0 Singlet Si(CH₃)₃

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Table 3: ³¹P NMR Spectral Data

Chemical Shift (δ) ppm Multiplicity Referencing

~-25 to -30 Singlet 85% H₃PO₄

Note: The chemical shift is reported relative to an external standard of 85% phosphoric acid.

Table 4: ²⁹Si NMR Spectral Data

Chemical Shift (δ) ppm Multiplicity Referencing

~15-20 Singlet TMS

Note: The chemical shift is reported relative to an external standard of tetramethylsilane (TMS).

Experimental Protocols for NMR Data Acquisition
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The acquisition of high-quality NMR spectra for tris(trimethylsilyl) phosphate requires careful

attention to the experimental setup. The following protocols provide a general guideline for

obtaining ¹H, ¹³C, ³¹P, and ²⁹Si NMR spectra.

3.1. Sample Preparation

Analyte: Tris(trimethylsilyl) phosphate (purity ≥98%).

Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve the

compound and its relatively clean spectral window. Other deuterated solvents such as

benzene-d₆ or dichloromethane-d₂ can also be used depending on the experimental

requirements.

Concentration: Prepare a solution with a concentration of approximately 10-50 mg/mL for ¹H

and ¹³C NMR. For less sensitive nuclei like ³¹P and ²⁹Si, a higher concentration may be

necessary to obtain a good signal-to-noise ratio in a reasonable time.

Internal Standard: For precise chemical shift referencing, an internal standard can be added.

Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR,

defined as 0.00 ppm. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used. For

²⁹Si NMR, TMS can be used as an internal or external standard.

NMR Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry before use to

avoid contamination.

3.2. NMR Spectrometer Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400-600 MHz for

¹H).

3.2.1. ¹H NMR Spectroscopy

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

Number of Scans: 8 to 16 scans are typically sufficient.

Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time: 2-4 seconds.

Spectral Width: A spectral width of 10-12 ppm is usually adequate.

Temperature: 298 K (25 °C).

3.2.2. ¹³C NMR Spectroscopy

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments) to provide a singlet for each unique carbon.

Number of Scans: 128 to 1024 scans, or more, may be needed depending on the

concentration.

Relaxation Delay (d1): 2 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: A spectral width of 200-250 ppm is standard.

3.2.3. ³¹P NMR Spectroscopy

Pulse Program: A proton-decoupled single-pulse experiment.

Number of Scans: 64 to 256 scans.

Relaxation Delay (d1): 2-5 seconds.

Spectral Width: A spectral width of 200-300 ppm centered around the expected chemical

shift is a good starting point.

Referencing: The spectrum should be referenced to an external 85% H₃PO₄ sample at 0

ppm.

3.2.4. ²⁹Si NMR Spectroscopy

Challenges: ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio,

which can lead to a negative Nuclear Overhauser Effect (NOE) and signal suppression or
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nulling with standard proton decoupling.[2] Additionally, the spin-lattice relaxation times (T₁)

can be long.

Pulse Program: To overcome the negative NOE, an inverse-gated decoupling sequence is

often used. Alternatively, polarization transfer techniques like DEPT (Distortionless

Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by

Polarization Transfer) can significantly enhance the signal intensity and shorten the required

experiment time.[2]

Number of Scans: Several hundred to thousands of scans may be necessary.

Relaxation Delay (d1): For standard experiments, a long relaxation delay (e.g., 60 seconds)

may be needed.[2] With DEPT or INEPT, the delay is dictated by the proton T₁s and can be

much shorter.

Background Signal: A broad signal from the glass of the NMR tube and probe can appear

around -110 ppm.[3] This can be minimized by using a quartz-free probe or by subtracting a

blank spectrum.
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4.1. Molecular Structure
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Caption: Molecular structure of tris(trimethylsilyl) phosphate.
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4.2. NMR Experimental Workflow
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Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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